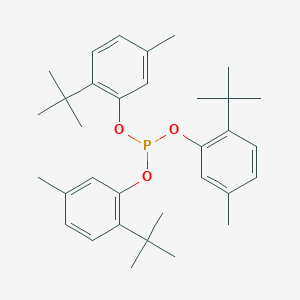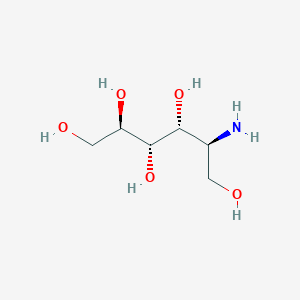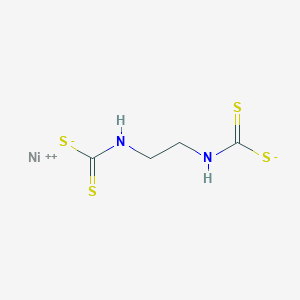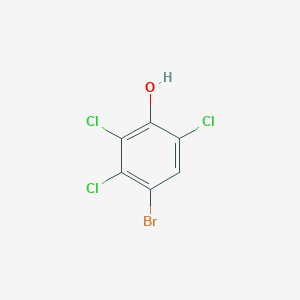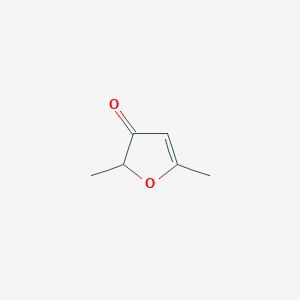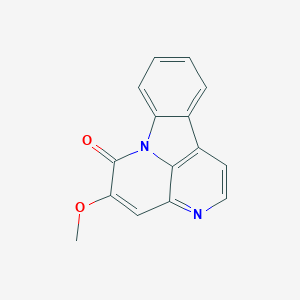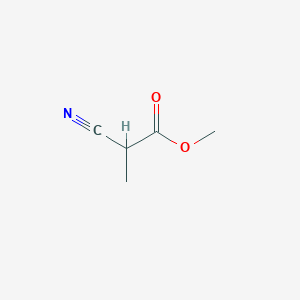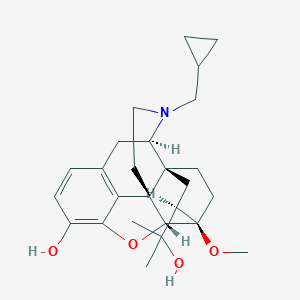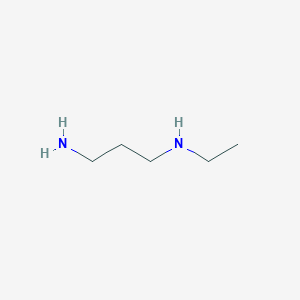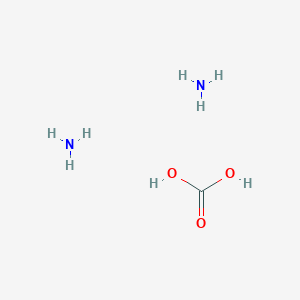
Carbonate d'ammonium
Vue d'ensemble
Description
Ammonium carbonate is a chemical compound with the formula (NH₄)₂CO₃. It is an ammonium salt of carbonic acid and is composed of ammonium cations (NH₄⁺) and carbonate anions (CO₃²⁻). This compound is commonly known as baker’s ammonia due to its historical use in baking. It appears as a white crystalline or granular solid with a strong odor of ammonia. Ammonium carbonate readily decomposes into ammonia and carbon dioxide upon heating, making it useful as a leavening agent and in the production of smelling salts .
Applications De Recherche Scientifique
Ammonium carbonate has a wide range of applications in scientific research, including:
- Chemistry: Used as a reagent in various chemical reactions and as a leavening agent in baking.
- Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
- Medicine: Utilized in the production of smelling salts and as an expectorant in cough syrups and lozenges.
- Industry: Used in the textile industry for dyeing processes, in the production of ammonium salts, and as a component in fire extinguishing compounds .
Mécanisme D'action
Target of Action
Ammonium carbonate, an ammonium salt of carbonic acid, is composed of ammonium cations [NH4]+ and carbonate anions CO2− 3 . It is primarily used as an expectorant, which helps in the treatment of cough and phlegm . The primary targets of ammonium carbonate are therefore the mucus membranes in the respiratory tract.
Biochemical Pathways
Ammonium carbonate participates in various biochemical pathways. It readily degrades to gaseous ammonia and carbon dioxide upon heating . In the Bucherer-Bergs reaction, the formed imine is attacked by the isocyanide to form the aminonitrile. Nucleophilic addition of aminonitrile to CO2 leads to cyano-carbamic acid, which undergoes an intramolecular ring closing to 5-imino-oxazolidin-2-one .
Pharmacokinetics
It is known that ammonium carbonate is highly soluble in water , which may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of ammonium carbonate’s action is the relief of cough and phlegm. It achieves this by stimulating the production and clearance of sputum in the airway . In baking, it releases carbon dioxide gas when heated, causing dough or batter to rise, resulting in lighter and fluffier baked goods .
Action Environment
The action of ammonium carbonate is influenced by environmental factors. It readily decomposes to gaseous ammonia and carbon dioxide upon heating . It is also sensitive to moisture and air, and can decompose at high temperatures, releasing ammonia and carbon dioxide gases . Therefore, the efficacy and stability of ammonium carbonate are highly dependent on the environmental conditions, including temperature and humidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium carbonate is typically prepared through a two-step process:
Formation of Ammonium Bicarbonate: Carbon dioxide reacts with ammonia in the presence of water to form ammonium bicarbonate: [ \text{CO}_2 + \text{NH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_4\text{HCO}_3 ]
Formation of Ammonium Carbonate: Ammonium bicarbonate further reacts with ammonia to yield ammonium carbonate: [ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]
Industrial Production Methods: In industrial settings, ammonium carbonate is produced by combining carbon dioxide and aqueous ammonia. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The process involves the following steps:
Raw Material Preparation: Industrial-grade ammonia and carbon dioxide are used as raw materials.
Reaction Process: Ammonia is added to a reaction vessel, and carbon dioxide is introduced under controlled temperature and pressure conditions.
Post-Treatment: The resulting ammonium carbonate is filtered, crystallized, and dried to obtain the final product
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium carbonate undergoes various chemical reactions, including:
Decomposition: Ammonium carbonate decomposes into ammonium bicarbonate and ammonia, which further decomposes into carbon dioxide, water, and ammonia: [ (\text{NH}_4)_2\text{CO}_3 \rightarrow \text{NH}_4\text{HCO}_3 + \text{NH}_3 ] [ \text{NH}_4\text{HCO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 + \text{NH}_3 ]
Common Reagents and Conditions:
Heat: Decomposition reactions are typically induced by heating.
Acids: Ammonium carbonate reacts with acids to produce carbon dioxide, water, and the corresponding ammonium salt.
Major Products:
- Ammonia (NH₃)
- Carbon Dioxide (CO₂)
- Water (H₂O)
- Ammonium Salts (depending on the acid used) .
Comparaison Avec Des Composés Similaires
- Ammonium Bicarbonate (NH₄HCO₃): Similar in composition but decomposes at a lower temperature.
- Ammonium Carbamate (NH₂COONH₄): Used in the production of urea and has different decomposition properties.
- Sodium Carbonate (Na₂CO₃): Commonly known as soda ash, used in glass manufacturing and as a water softener.
- Potassium Carbonate (K₂CO₃): Used in the production of soap and glass.
Uniqueness: Ammonium carbonate is unique due to its ability to decompose readily into ammonia and carbon dioxide, making it particularly useful as a leavening agent and in the production of smelling salts. Its decomposition properties also make it valuable in various industrial applications .
Propriétés
Numéro CAS |
10361-29-2 |
|---|---|
Formule moléculaire |
CH5NO3 |
Poids moléculaire |
79.056 g/mol |
Nom IUPAC |
azane;carbonic acid |
InChI |
InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |
Clé InChI |
ATRRKUHOCOJYRX-UHFFFAOYSA-N |
Impuretés |
Ammonium carbamate is an impurity of commercial ammonium carbonate. |
SMILES |
C(=O)([O-])[O-].[NH4+].[NH4+] |
SMILES canonique |
C(=O)(O)O.N |
Color/Form |
Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |
Densité |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
58 °C (decomposes) |
Key on ui other cas no. |
10361-29-2 |
Description physique |
Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |
Pictogrammes |
Irritant |
Numéros CAS associés |
10361-29-2 |
Solubilité |
Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting applications of ammonium carbonate in pest control?
A1: Ammonium carbonate shows promise as an attractant for certain insect pests, offering a potential alternative to traditional insecticides. Research suggests that it is more effective than traditional lures, such as the Trece Supercharger, in attracting walnut husk flies. [] This opens up possibilities for developing attract-and-kill devices that could offer a more sustainable and environmentally friendly approach to pest management. []
Q2: Can ammonium carbonate be used to modify materials?
A2: Yes, ammonium carbonate can be used to modify the surface properties of materials. For example, it was used in conjunction with low-temperature plasma treatment to modify polyvinylidene fluoride (PVDF) membranes. [] This treatment increased the surface roughness and hydrophilicity of the membrane, potentially improving its performance in applications such as membrane bioreactors. []
Q3: How is ammonium carbonate used in the synthesis of lithium carbonate?
A3: Ammonium carbonate can act as a precipitant in the preparation of lithium carbonate from lithium-bearing sulfate solutions. This method offers an alternative to the conventional sodium carbonate precipitation method and allows for the recovery of valuable byproducts like ammonium sulfate. [] This approach has the potential to reduce production costs and offer a more sustainable production route. []
Q4: How stable is ammonium carbonate in solution, and what factors affect its stability?
A5: Ammonium carbonate solutions are known to be unstable and decompose over time, producing ammonia and carbon dioxide. [] This decomposition is accelerated by factors such as heat, exposure to air, and the presence of certain solvents like acetone. [] When mixed with acetone, ammonium carbonate solutions were found to produce amminic and pyrimidinic compounds within days. []
Q5: Does ammonium carbonate possess any catalytic activity?
A7: While not a traditional catalyst, ammonium carbonate can influence reaction rates. For example, it showed significant catalytic activity in accelerating the dyestuff formation rate in oxidative hair dyes, particularly in the initial stages of the process. []
Q6: Can ammonium carbonate be used in NOx reduction processes?
A8: Yes, ammonium carbonate shows potential as a NOx reducing agent in combustion processes. Research indicates that it can achieve significant NOx reduction (up to 78%) at temperatures around 1025°C. [] This suggests its potential applicability in controlling NOx emissions from various combustion sources. []
Q7: Have there been any computational studies on ammonium carbonate?
A7: While the provided research focuses primarily on experimental aspects, computational chemistry could offer valuable insights into ammonium carbonate's properties and reactivity. For example, molecular dynamics simulations could be used to study the decomposition of ammonium carbonate in various solvents or to investigate its interactions with different materials at a molecular level.
Q8: How does the structure of ammonium carbonate relate to its activity as an insect attractant?
A10: While the provided research doesn't explicitly address SAR for ammonium carbonate, it highlights the importance of the ammonium moiety in attracting certain insects. [, ] Further research comparing the attractancy of different ammonium salts with varying counterions could provide valuable insights into the structural features crucial for attracting specific insect species.
Q9: How can the stability of ammonium carbonate solutions be improved?
A9: While not directly addressed in the provided research, strategies to improve the stability of ammonium carbonate solutions could involve storing them at low temperatures, in airtight containers, and avoiding contact with air and moisture.
Q10: What are some alternatives to ammonium carbonate in specific applications?
A10: The choice of alternatives depends on the specific application. For example:
- Leaching Agent: Sodium carbonate or sodium bicarbonate could be alternatives in leaching applications. [, , ]
- Insect Attractant: Other ammonium salts, such as ammonium acetate or ammonium chloride, have shown potential as insect attractants. [, ]
- NOx Reduction: Ammonia (NH3) is a commonly used reducing agent in SNCR processes and could be considered. []
Q11: How can ammonium carbonate be managed responsibly to minimize environmental impact?
A11: Responsible management includes:
Q12: What are some valuable resources for researchers working with ammonium carbonate?
A12: Useful resources include:
Q13: How has the use of ammonium carbonate evolved over time?
A13: Ammonium carbonate has a long history of use, dating back centuries. It was traditionally used as a leavening agent in baking and continues to find applications in various fields, including:
Q14: What are some examples of cross-disciplinary applications of ammonium carbonate?
A14: Ammonium carbonate's diverse properties make it relevant across various disciplines:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


